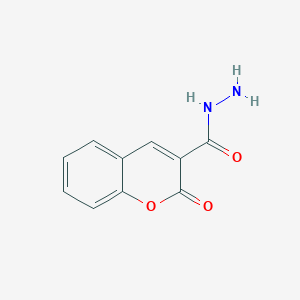

2-Oxo-2H-chromene-3-carbohydrazide

Overview

Description

2-Oxo-2H-chromene-3-carbohydrazide (C₁₀H₈N₂O₃, molecular weight: 204.185 g/mol) is a coumarin-derived carbohydrazide compound synthesized via a multi-step pathway. The synthesis begins with the preparation of 2-oxo-2H-chromene-3-carboxylic acid from 2-hydroxybenzaldehyde and malononitrile through Knoevenagel and Pinner reactions in water . Subsequent chlorination with thionyl chloride forms the acid chloride, which is condensed with hydrazine hydrate to yield the carbohydrazide . The compound serves as a versatile intermediate for synthesizing heterocyclic derivatives (e.g., oxadiazoles, triazines) and metal complexes, with applications in medicinal chemistry, fluorescence sensing, and antimicrobial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxo-2H-chromene-3-carbohydrazide can be synthesized through the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. The reaction typically involves heating the mixture under reflux in absolute ethanol for a couple of hours. The precipitate formed is then filtered, washed with ethanol, and dried .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of hydrazine hydrate and chromene derivatives under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2H-chromene-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydrazones, heterocyclic compounds, and other functionalized derivatives .

Scientific Research Applications

2-oxo-2H-chromene-3-carbohydrazide is a molecule that is widely used for synthesizing various heterocycles, such as thiadiazole, imidazolinones, thiosemicarbazones, aryl hydrazones, thiazolidinones, 1,3,4-oxadiazoles, and triazolo thiazolidinones . These heterocycles are obtained when 2-oxo-2H-chromene-3-carbohydrazides react with aldehydes and possess multiple biological activities like anti-tubercular, anti-cancer, anti-viral, anti-amoebic, herbicidal, anti-oxidant, anti-inflammatory, and anti-microbial activities . Diverse biological activities of substituted this compound are probably by virtue of toxophoric –N-C=O grouping .

Antimicrobial Applications

2-oxo-2H-chromene derivatives are associated with a broad spectrum of biological activities . Many have been reported to possess antibacterial, antifungal, and antiviral properties .

- Synthesis and Evaluation: 2-(2-Oxo-2H-chromene-3-carbonyl)hydrazinyl)carbonylbenzoic acids and 4-oxo-4-(2-(2-oxo-2H-chromene-3-carbonyl)hydrazinyl)butanoic acids can be synthesized from the reaction of 2-oxo-2H-chromene-3-carbohydrazides with phthalic anhydride and succinic anhydride, respectively . The synthesized compounds can be screened for their antimicrobial activity .

- Antibacterial Activity: Some synthesized 2-oxo-N1-[(E)-quinolin-3-ylmethylidene]-2H-chromene-3-carbohydrazide compounds have exhibited moderate to potent antibacterial activity against Gram-positive organisms like S. pyogenus and S. aureus, and Gram-negative organisms like P. aeruginosa and E. coli .

- Antifungal Activity: Some tested compounds exhibited significant and equipotent antifungal activity against Candida albicans, but none showed significant antifungal activity against A. Niger and A. clavatus .

HIV-1 Inhibitors

this compound derivatives have been designed and produced as potential lead compounds as HIV-1 IN inhibitors .

Mechanism of Action

The mechanism of action of 2-Oxo-2H-chromene-3-carbohydrazide involves its interaction with various molecular targets and pathways. For instance, as an HIV-1 integrase inhibitor, it interferes with the integration of viral DNA into the host genome, thereby inhibiting viral replication . The compound’s biological activities are attributed to its ability to form stable complexes with metal ions and its interaction with specific enzymes and receptors .

Comparison with Similar Compounds

The biological activity, synthetic efficiency, and physicochemical properties of 2-oxo-2H-chromene-3-carbohydrazide derivatives vary significantly based on structural modifications. Below is a comparative analysis of key analogs:

Key Comparative Insights

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., halogens) or heterocyclic appendages (e.g., oxadiazoles) exhibit enhanced activity. For example, compound 48 (MIC: 25–50 μg/ml) outperforms ampicillin (MIC: 100–250 μg/ml) .

- Antiviral Specificity : Hydroxybenzoyl-substituted derivatives (e.g., 8a–t ) show targeted HIV-1 integrase inhibition without cytotoxicity, unlike salicylhydrazides .

- Metal Chelation : HAL metal complexes demonstrate improved thermal stability and antimicrobial potency compared to the free ligand, attributed to synergistic effects between metal ions and the carbohydrazide framework .

- Synthetic Efficiency : Microwave-assisted synthesis (e.g., for oxadiazole derivatives) reduces reaction time from hours to minutes while maintaining high yields (94–98%) .

Physicochemical and Application-Based Differences

Biological Activity

2-Oxo-2H-chromene-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

The 2-oxo-2H-chromene scaffold is known for its broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The incorporation of the carbohydrazide moiety enhances these activities, making it a subject of significant research interest.

Synthesis of this compound

The synthesis typically involves the reaction of 2-oxo-2H-chromene derivatives with hydrazine or hydrazones. The following general reaction scheme outlines the synthesis:

Key Steps:

- Formation of the chromene backbone via condensation reactions.

- Hydrazone formation through the reaction with hydrazine derivatives.

- Purification through recrystallization or chromatography.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. A study reported the evaluation of several derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of inhibition.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1 | Staphylococcus aureus | 18 |

| 2 | Escherichia coli | 16 |

| 3 | Pseudomonas aeruginosa | 20 |

Antiviral Activity

Another notable property is its potential as an antiviral agent. A study indicated that derivatives of this compound could inhibit HIV integrase activity, which is crucial for viral replication.

Case Study: HIV Integrase Inhibition

In a series of experiments, various derivatives were tested for their ability to inhibit HIV integrase:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A | 5.4 | Metal ion chelation |

| B | 7.1 | Competitive inhibition |

| C | 9.0 | Non-competitive inhibition |

Anti-inflammatory Properties

The anti-inflammatory effects were evaluated using in vitro assays that measured the inhibition of pro-inflammatory cytokines. The results indicated that certain derivatives significantly reduced TNF-alpha and IL-6 levels.

The biological activity of this compound can be attributed to its ability to form chelates with metal ions and its interaction with various biological targets:

-

Metal Ion Chelation: Compounds can bind to metal ions like Zn²⁺ and Cu²⁺, which are essential for the activity of many enzymes.

- Inhibition of Enzymatic Activity: By interacting with key enzymes involved in inflammation and viral replication.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Oxo-2H-chromene-3-carbohydrazide and its derivatives?

The compound is typically synthesized via condensation reactions. For example, refluxing ethyl-2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate in ethanol yields the carbohydrazide core. Derivatives are formed by reacting this core with aldehydes (e.g., benzaldehyde, 4-hydroxybenzaldehyde) under acidic conditions to produce Schiff bases . Purity is confirmed via TLC and recrystallization .

Q. How can the purity and structural integrity of synthesized derivatives be validated?

Techniques include:

- Thin-layer chromatography (TLC) for preliminary purity checks .

- Single-crystal X-ray diffraction (using SHELX programs) for unambiguous structural confirmation .

- Spectroscopic methods (e.g., NMR, IR) to verify functional groups like hydrazide and carbonyl moieties .

Q. What solvent systems are optimal for studying physicochemical properties of this compound?

Ultrasonic studies in 60–80% DMF-water mixtures at 305 K are common. These solvent ratios balance solubility and interaction dynamics, enabling measurement of parameters like apparent molal volume (φv) and adiabatic compressibility (βS) .

Q. How are stability constants for metal-ligand complexes determined?

Bjerrum and Calvin’s pH-metric method, adapted by Irving and Rossotti, is used. For example, stability constants for Fe(III), Mn(II), and Cr(III) complexes are calculated from titration data in 70% DMF-water at 52°C and 0.1 M ionic strength .

Advanced Research Questions

Q. How do solvent composition and temperature affect solute-solvent interactions in this compound derivatives?

Comparative studies in 60% vs. 80% DMF-water reveal solvent polarity impacts:

- Higher DMF content (80%) increases solvation number (Sn) due to stronger dipole interactions .

- Lower DMF content (60%) enhances intermolecular free length (Lf), indicating weaker solute-solvent associations .

Q. What experimental strategies resolve contradictions in synthetic pathways?

Discrepancies in reaction products (e.g., hydrazide vs. azine formation) are addressed via:

- Reaction monitoring (TLC, HPLC) to identify intermediates .

- Optimization of stoichiometry and catalysts (e.g., acetic acid as a catalyst for Schiff base formation) .

Q. How can competitive inhibition kinetics of α-glucosidase by carbohydrazide derivatives be analyzed?

Lineweaver-Burk plots are used to determine inhibition mechanisms. For example, methoxy-substituted derivatives (e.g., compounds 3e and 4e) show competitive inhibition with IC50 values <1 µg/mL, indicating direct enzyme active-site binding .

Q. What computational and crystallographic tools validate interactions in metal complexes?

- SHELXL refines crystal structures to quantify bond lengths/angles in Fe(III) or Cr(III) complexes .

- Hirshfeld surface analysis maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in solvated derivatives .

Q. How do structural modifications enhance antitubercular activity?

N′-benzylidene derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-NO2) exhibit improved activity against Mycobacterium tuberculosis (MIC 50–100 µg/mL). Activity correlates with increased lipophilicity and cell membrane penetration .

Q. What methodologies assess the compound’s potential as an HIV-1 integrase inhibitor?

- Molecular docking predicts binding affinity to integrase active sites.

- In vitro assays (e.g., strand-transfer inhibition) validate activity, with hydroxybenzoyl derivatives showing promising IC50 values .

Q. Data Contradictions and Resolution

- Synthetic Pathway Discrepancies : Early studies reported azine byproducts, while later work emphasized hydrazide formation. Resolution involves pH control (acidic conditions favor hydrazide) and reagent purity verification .

- Solvent Effects : Conflicting reports on solvation numbers in DMF-water mixtures are resolved by standardizing ultrasonic velocity measurements at fixed temperatures (305 K) .

Properties

IUPAC Name |

2-oxochromene-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-12-9(13)7-5-6-3-1-2-4-8(6)15-10(7)14/h1-5H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBJAPNIFNGQQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232559 | |

| Record name | 2-Oxo-2H-1-benzopyran-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1846-91-9 | |

| Record name | 2-Oxo-2H-1-benzopyran-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1846-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-2H-1-benzopyran-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.